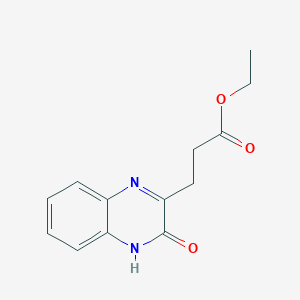
ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
説明
Ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate, also known as PQ529, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in various biological processes such as cell differentiation, apoptosis, and metabolism.
作用機序
Ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate exerts its therapeutic effects by inhibiting GSK-3, which is a key regulator of various cellular processes. GSK-3 is involved in the phosphorylation of various proteins, including tau protein and beta-catenin. Inhibition of GSK-3 leads to the dephosphorylation of these proteins, which results in the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce neuroinflammation, improve cognitive function, protect dopaminergic neurons, inhibit tumor growth, and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its potent inhibitory effect on GSK-3, which allows for the modulation of various cellular processes. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in animal models.
将来の方向性
There are several future directions for the research on ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. One of the directions is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of GSK-3 that can be used in clinical settings. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in humans.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its potent inhibitory effect on GSK-3 makes it a valuable tool for the modulation of various cellular processes. Further research is needed to fully understand its therapeutic potential and to develop more potent and selective inhibitors of GSK-3.
科学的研究の応用
Ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In Parkinson's disease, this compound has been found to protect dopaminergic neurons and improve motor function. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
ethyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)8-7-11-13(17)15-10-6-4-3-5-9(10)14-11/h3-6H,2,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMCYNMZRABKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5426096.png)
![2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole](/img/structure/B5426101.png)
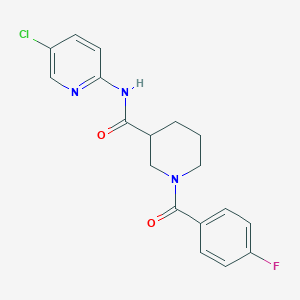
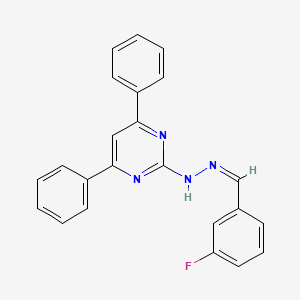
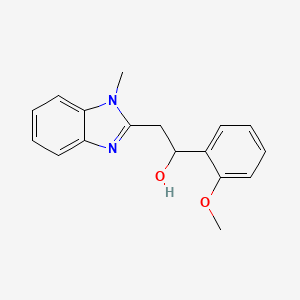

![2-(2-ethoxy-4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5426135.png)
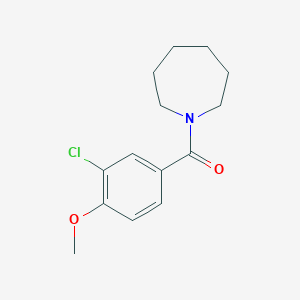
![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5426148.png)
![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]quinoline-3-carboxamide](/img/structure/B5426151.png)
![4-[(2-methoxy-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5426157.png)
![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426160.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5426162.png)
![N,1-dimethyl-N-[(5-nitro-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5426189.png)